molecular formula C9H10BrNO3 B8596473 Methyl 6-amino-3-bromo-2-methoxybenzoate

Methyl 6-amino-3-bromo-2-methoxybenzoate

Cat. No. B8596473
M. Wt: 260.08 g/mol
InChI Key: BUNNNSIWJYZEHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07491718B2

Procedure details

A mixture of Example 470A (9.8 g, 50.7 mmol), DMF (50 mL), and dichloromethane (150 mL) was cooled to 0° C., treated portionwise with N-bromosuccinimide (12.6 g, 76 mmol), stirred until all the starting material was consumed, and filtered. The filter cake was washed with dichloromethane combined filtrates were concentrated, treated with anhydrous methanol (450 mL), and heated to reflux for 54 hours. Purification by flash column chromatography on silica gel with 15% ethyl acetate/hexanes provided the desired product. MS (ESI(+)) m/e 260, 262 (M+H)+, 277, 279 (M+NH4)+, 282, 284 (M+Na)+; (ESI(−)) m/e 258, 260 (M−H)−; 1H NMR (300 MHz, DMSO-d6) δ 7.34 (d, 1H), 6.50 (d, 1H), 5.63 (s, 2H), 3.82 (s, 3H), 3.71 (s, 3H).
Quantity
9.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]2[C:9](=[O:14])[O:10][C:11](=O)[NH:12][C:7]=2[CH:6]=[CH:5][CH:4]=1.CN(C=O)C.[Br:20]N1C(=O)CCC1=O>ClCCl>[NH2:12][C:7]1[C:8]([C:9]([O:10][CH3:11])=[O:14])=[C:3]([O:2][CH3:1])[C:4]([Br:20])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
9.8 g
Type
reactant
Smiles
COC1=CC=CC2=C1C(OC(N2)=O)=O
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
12.6 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Stirring
Type
CUSTOM
Details
stirred until all the starting material
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was consumed
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with dichloromethane combined filtrates
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated
ADDITION
Type
ADDITION
Details
treated with anhydrous methanol (450 mL)
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 54 hours
Duration
54 h
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography on silica gel with 15% ethyl acetate/hexanes

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C(=C1C(=O)OC)OC)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.